molecular formula C10H12INO2 B8172265 N-ethyl-4-iodo-3-methoxybenzamide

N-ethyl-4-iodo-3-methoxybenzamide

Cat. No.: B8172265
M. Wt: 305.11 g/mol
InChI Key: CAEIXLBHUBLZGK-UHFFFAOYSA-N
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Description

N-ethyl-4-iodo-3-methoxybenzamide is an organic compound with the molecular formula C10H12INO2 and a molecular weight of 305.11 g/mol . This compound is characterized by the presence of an iodine atom, an ethyl group, and a methoxy group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-iodo-3-methoxybenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-ethyl-4-iodo-3-methoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-ethyl-4-iodo-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-iodo-3-methoxybenzoic acid
  • N-ethyl-4-iodo-3-methoxybenzylamine
  • N-ethyl-4-iodo-3-methoxybenzyl alcohol

Uniqueness

N-ethyl-4-iodo-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the iodine atom makes it particularly suitable for coupling reactions, while the methoxy group enhances its solubility and stability .

Properties

IUPAC Name

N-ethyl-4-iodo-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-3-12-10(13)7-4-5-8(11)9(6-7)14-2/h4-6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEIXLBHUBLZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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